5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL
Description
5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL is a pyrimidine derivative featuring a hydroxyl group at position 4, an ethyl group at position 5, and a methyl group at position 5. The sulfur atom at position 2 connects the pyrimidine core to a [3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl substituent. The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, while the methoxyphenyl group may enhance lipophilicity and π-π stacking interactions .
Properties
IUPAC Name |
5-ethyl-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-11-10(2)18-17(20-16(11)22)25-9-14-19-15(21-24-14)12-7-5-6-8-13(12)23-3/h5-8H,4,9H2,1-3H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDNLQXYFBOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Oxadiazole Moiety: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This is typically achieved through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a methoxyphenyl halide.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where the pyrimidine intermediate reacts with a thiol reagent.
Final Functionalization:
Industrial production of this compound would involve optimizing these reaction conditions to ensure high yield and purity, as well as scaling up the reactions to accommodate large-scale synthesis.
Chemical Reactions Analysis
5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the pyrimidine ring.
Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the oxadiazole ring, leading to the formation of carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including bacterial infections, viral infections, and cancer. Its unique mechanism of action and molecular targets make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, which play a crucial role in various biological processes. Additionally, the compound can interact with DNA and RNA, leading to the inhibition of replication and transcription. The presence of the oxadiazole and methoxyphenyl groups enhances the compound’s binding affinity to these molecular targets, thereby increasing its potency and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and functional differences between the target compound and related molecules:
Functional Group Analysis
Oxadiazole vs. Furan ( vs. Target Compound):
The oxadiazole ring in the target compound provides greater metabolic stability compared to the furan group in ’s tetrahydropyrimidine. Oxadiazoles resist enzymatic degradation better than furans, which are prone to oxidation .- Sulfanyl Group Positioning ( vs. Target Compound): Montelukast Sodium () uses a sulfanyl group to link a quinoline and cyclopropane moiety, enabling potent leukotriene receptor antagonism.
Methoxyphenyl vs. Trifluoromethyl ( vs. Target Compound):
The methoxyphenyl group in the target compound offers moderate electron-donating effects, while the trifluoromethyl group in ’s patented compound is strongly electron-withdrawing. This difference may influence solubility and target affinity .
Hypothetical Structure-Activity Relationships (SAR)
- Pyrimidine Core Modifications: The hydroxyl group at position 4 (pyrimidin-4-ol) in the target compound may act as a hydrogen bond donor, contrasting with the pyrimidin-2-ol in . This positional difference could alter binding modes in biological targets .
- Substituent Effects on Lipophilicity:
The ethyl and methyl groups in the target compound increase steric bulk and lipophilicity compared to simpler pyrimidines like 5-(4-ethylphenyl)pyrimidin-2-ol (). This may enhance membrane permeability but reduce aqueous solubility .
Research Findings from Analogues
- Oxadiazole-Containing Compounds ():
Molecules with 1,2,4-oxadiazole rings are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to mimic peptide bonds and engage in dipole interactions . - Sulfanyl-Linked Therapeutics (): Montelukast’s clinical success highlights the importance of sulfanyl groups in improving pharmacokinetic profiles. The target compound’s sulfanyl linkage may similarly enhance metabolic stability .
Biological Activity
5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O3S, with a molecular weight of approximately 378.47 g/mol. The compound features a pyrimidine core substituted with an ethyl group and a sulfanyl linkage to an oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of similar oxadiazole derivatives. For instance, compounds derived from oxadiazoles have shown significant activity in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The antioxidant activity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.
Antimicrobial Activity
Compounds with oxadiazole structures have been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. These studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .
The proposed mechanisms of action for the biological activities of this compound include:
- Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress responses or microbial metabolism.
- Cell Cycle Modulation : Interference with cell cycle regulators can lead to apoptosis in cancer cells.
Study 1: Antioxidant Evaluation
A study conducted on related oxadiazole derivatives demonstrated their efficacy in reducing oxidative stress markers in vitro. The results indicated that certain derivatives exhibited up to 80% inhibition of reactive oxygen species (ROS) production at concentrations as low as 10 µM .
Study 2: Antimicrobial Testing
In a comparative study, several oxadiazole compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had minimum inhibitory concentrations (MIC) as low as 50 µg/mL, indicating potent antimicrobial effects .
Study 3: Anticancer Activity Assessment
A recent investigation into the anticancer properties of similar compounds revealed that treatment with these derivatives resulted in a significant decrease in cell viability (up to 70%) in various cancer cell lines after 48 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
